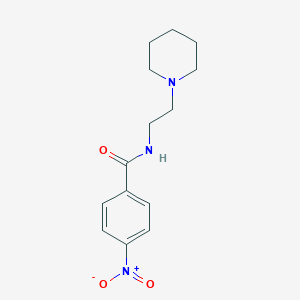

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

4-nitro-N-(2-piperidin-1-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFLFCAHZFGBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363450 | |

| Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-31-9 | |

| Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Potential Biological Activity of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

A Whitepaper for Drug Discovery & Development Professionals

Preamble: The Scientific Rationale for Investigating 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide represents a compelling, albeit currently under-investigated, chemical entity. Its structure is a thoughtful amalgamation of three key moieties, each with a rich history of biological relevance: the benzamide scaffold, a versatile backbone in numerous pharmaceuticals[1]; the piperidine ring, a privileged structure known to enhance druggability and modulate pharmacokinetic properties[2][3][4]; and the 4-nitro group, a potent electronic modulator that can significantly influence a molecule's bioactivity[5].

This technical guide is conceived not as a summary of existing data on this specific molecule, but as a forward-looking roadmap for its systematic investigation. As a Senior Application Scientist, my objective is to provide a comprehensive, experience-driven framework for elucidating the potential therapeutic value of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide. We will proceed from foundational synthesis and characterization to a multi-pronged exploration of its most probable biological activities, grounded in the established pharmacology of its constituent parts. This document will detail not just what to do, but why specific experimental paths are chosen, ensuring a scientifically rigorous and efficient discovery cascade.

Section 1: Synthesis and Characterization

The logical first step in our investigation is the reliable synthesis and unambiguous characterization of the target compound. The proposed synthetic route is a straightforward and robust two-step process, beginning with commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can be efficiently achieved via a standard amidation reaction.

Caption: Proposed two-component synthesis of the target compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 2-(piperidin-1-yl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 10 minutes.

-

Addition of Acyl Chloride: 4-Nitrobenzoyl chloride (1.05 eq) is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Physicochemical Characterization

A comprehensive characterization is non-negotiable for establishing the identity and purity of the synthesized compound.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and connectivity of atoms. |

| Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify key functional groups (amide C=O, N-H, nitro NO₂). |

| HPLC Analysis | To determine the purity of the final compound. |

| Melting Point | A preliminary indicator of purity. |

Section 2: Hypothesis-Driven Exploration of Biological Activity

The molecular architecture of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide suggests several plausible avenues for biological activity. Our initial screening strategy will therefore be focused on three high-probability areas: oncology, microbiology, and neurology.

Potential Anticancer Activity

Rationale: The benzamide scaffold is a component of several approved and investigational anticancer agents. Notably, certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[6] The nitro group can also contribute to antitumor effects.[5]

Proposed Mechanism of Action to Investigate: Tubulin Polymerization Inhibition

Caption: Hypothesized mechanism of anticancer action via tubulin disruption.

Experimental Workflow for Anticancer Evaluation

Caption: A tiered approach for evaluating anticancer potential.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Antimicrobial Activity

Rationale: Both piperidine and nitro-aromatic moieties are found in compounds with significant antimicrobial properties.[7][8] The combination of these groups could lead to synergistic or novel antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for assessing antimicrobial efficacy.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Neurological Activity

Rationale: The core structure bears a resemblance to procainamide, a known Class IA antiarrhythmic agent that functions as a sodium channel blocker.[9] Furthermore, numerous piperidine-containing compounds exhibit CNS activity.[2] A particularly interesting avenue is the potential for acetylcholinesterase (AChE) inhibition, as seen in structurally related molecules.[10]

Proposed Mechanism of Action to Investigate: Acetylcholinesterase (AChE) Inhibition

Caption: Hypothesized mechanism of AChE inhibition.

Experimental Workflow for Neurological Activity Screening

-

Primary Screen: In vitro acetylcholinesterase inhibition assay (Ellman's method).

-

Secondary Screen: If active, assess selectivity against butyrylcholinesterase (BuChE).

-

Follow-up: Depending on potency and selectivity, further studies could include in vitro electrophysiology on relevant ion channels (e.g., sodium channels) or receptor binding assays.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the AChE solution. Incubate for a short period.

-

Initiation of Reaction: Add DTNB and ATCI to start the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Section 3: Preliminary Pharmacokinetic Considerations

The piperidine moiety is often incorporated to improve pharmacokinetic properties.[2] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are crucial for gauging the drug-like potential of our lead compound.

| In Vitro Assay | Parameter Assessed | Significance |

| Caco-2 Permeability | Intestinal absorption potential. | Predicts oral bioavailability. |

| Microsomal Stability | Metabolic stability in the presence of liver enzymes. | Indicates the potential for rapid first-pass metabolism and informs on the compound's likely half-life. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Influences the free fraction of the drug available to exert its pharmacological effect. |

| CYP450 Inhibition | Potential to inhibit major drug-metabolizing enzymes. | Assesses the risk of drug-drug interactions. |

Concluding Remarks and Future Directions

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide stands as a molecule of significant, yet unrealized, potential. Its rational design, combining three biologically relevant motifs, provides a strong foundation for the hypothesis-driven investigational plan laid out in this guide. The proposed workflows in oncology, microbiology, and neurology offer a clear and efficient path to a go/no-go decision for further preclinical development.

Positive results in any of these primary screening cascades would trigger a more in-depth investigation, including structure-activity relationship (SAR) studies, lead optimization, and eventually, in vivo efficacy and safety studies. This document serves as the initial blueprint for unlocking the therapeutic potential of this promising chemical entity.

References

- Benchchem. (n.d.). 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

- American Chemical Society. (n.d.). Medicinal Chemistry of Next Generation Vaccine Adjuvants.

- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.

- ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.

- MDPI. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).

- Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

- NIH. (n.d.). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- ResearchGate. (2025). Determination of procainamide and N-acetylprocainamide by 'high-performance' liquid chromatography.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,2-Diphenylethyl)-4-nitrobenzamide | MDPI [mdpi.com]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide structural analogs and derivatives

A Technical Guide for Medicinal Chemistry & Drug Design [1]

Executive Summary & Pharmacophore Analysis[1][2]

4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (hereafter referred to as Scaffold-N ) represents a "privileged structure" in medicinal chemistry—a versatile molecular framework capable of providing ligands for diverse biological targets through specific peripheral modifications.[1]

While often viewed merely as a synthetic intermediate, Scaffold-N is the critical divergence point for two major therapeutic classes:[1]

-

Class III Anti-arrhythmics: Via reduction of the nitro group to an amine, followed by sulfonylation (mimicking Sematilide and Dofetilide pharmacophores).[1]

-

Sigma-1 (

) Receptor Ligands: Exploiting the cationic center of the piperidine ring for neuroprotective and analgesic applications.[1]

Structural Deconstruction

The molecule functions through three distinct pharmacophoric regions, each governing specific biological interactions:

| Region | Component | Functionality | Key Interaction (Target) |

| Region A (Head) | 4-Nitrobenzamide | Electron-deficient aromatic system.[1] | |

| Region B (Linker) | Ethyl Chain | Flexible spacer (2-carbon).[1] | Distance determinant between H-bond donor and cationic center.[1] |

| Region C (Tail) | Piperidine | Tertiary amine ( | Ionic bond with Asp/Glu residues (e.g., Asp129 in hERG).[1] |

Synthetic Routes & Process Chemistry

The synthesis of Scaffold-N and its subsequent conversion to active pharmaceutical ingredients (APIs) requires strict control over pH and temperature to prevent hydrolysis of the amide bond or bis-acylation.[1]

Protocol A: Schotten-Baumann Acylation (The Primary Route)

Objective: Synthesis of the nitro-precursor with high purity (>98%).[1]

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)[1]

-

1-(2-Aminoethyl)piperidine (1.1 eq)[1]

-

Triethylamine (TEA) or DIPEA (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(2-Aminoethyl)piperidine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under

atmosphere. Cool to 0°C.[1] -

Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to minimize side products.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with saturated

. Extract organic layer, wash with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (

, DCM:MeOH 95:5). -

Validation:

NMR should show diagnostic triplets for the ethyl linker (

Protocol B: Nitro-Reduction (The Activation Step)

Objective: Converting the "dummy" nitro group into the nucleophilic aniline for further derivatization.[1]

Methodology:

-

Catalytic Hydrogenation:

(40 psi), 10% Pd/C, MeOH, RT, 2 hours. -

Alternative (Chemoselective):

, Ethanol, Reflux (Use if sensitive alkene groups are present elsewhere).[1]

Visualization: Synthetic Workflow & Logic[1]

The following diagram illustrates the synthetic divergence from Scaffold-N to key therapeutic analogs.

Figure 1: Synthetic divergence pathway. The Nitro-Benzamide (Scaffold-N) serves as the stable precursor for both anti-arrhythmic and neuroactive libraries.[1]

Derivatization Strategies & SAR

Strategy 1: The "Sematilide" Vector (Anti-arrhythmic)

To generate Class III anti-arrhythmic activity (blocking

-

Mechanism: The sulfonamide group acts as a hydrogen bond donor/acceptor mimic, critical for binding in the hERG pore.[1]

-

Piperidine Role: The piperidine ring (constrained analog of diethylamine) restricts conformational freedom, potentially increasing potency but also increasing risk of off-target effects compared to the diethylamine analog (Sematilide).[1]

-

Key Analog: 4-(Methanesulfonamido)-N-(2-(piperidin-1-yl)ethyl)benzamide.[1]

Strategy 2: The Sigma-1 ( ) Vector

Sigma-1 receptors prefer a basic nitrogen flanked by hydrophobic regions.[1]

-

Modification: The nitro group is often replaced by halogens (Cl, I) or kept as-is, but the linker length becomes the critical variable.[1]

-

Optimization: Extending the ethyl linker to a propyl or butyl chain often increases

affinity by allowing the aromatic head to reach the hydrophobic pocket while the piperidine anchors to the anionic site (Glu172).[1]

Biological Characterization Protocols

Protocol C: hERG Channel Blockade Assay (Safety/Efficacy)

Context: Essential for anti-arrhythmic development.[1]

-

System: HEK293 cells stably expressing hERG (

). -

Method: Whole-cell patch-clamp electrophysiology.[1]

-

Solutions:

-

Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

-

Data Analysis: Measure inhibition of peak tail current. Calculate

.

Protocol D: Sigma-1 Receptor Binding Assay

Context: Neurological applications.

-

Tissue/Source: Guinea pig brain membranes or cloned human

receptors.[1] -

Radioligand:

(highly selective agonist).[1] -

Non-specific control: Haloperidol (

).[1] -

Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).

-

Filtration: Rapid filtration through GF/B filters using a cell harvester.

-

Readout: Liquid scintillation counting.

Physicochemical Properties Comparison

The following table highlights why the reduction of the nitro group is chemically transformative for drug-likeness.

| Property | Nitro-Analog (Scaffold-N) | Amino-Analog (Reduced) | Sulfonamide-Analog (Active) |

| LogP (Calc) | ~2.1 | ~1.3 | ~1.1 |

| H-Bond Donors | 1 (Amide) | 3 (Amide + Aniline) | 2 (Amide + Sulfonamide) |

| Electronic State | Electron Withdrawing (Ring Deactivated) | Electron Donating (Ring Activated) | Neutral/Weakly Acidic |

| Primary Utility | Intermediate / Probe | Synthetic Hub | hERG Blocker / Drug |

References

-

Sematilide Pharmacology: Lumma, W. C., et al. "Rational design of 4-[(methylsulfonyl)amino]benzamides as class III antiarrhythmic agents."[1] Journal of Medicinal Chemistry, 1987.[1]

-

Sigma Receptor Ligands: Glennon, R. A., et al. "Structural features of sigma ligands."[1][2] Current Pharmaceutical Design, 2012.[1]

-

Piperidine Benzamide Synthesis: Meanwell, N. A., et al. "Inhibitors of Acetylcholinesterase."[1] Journal of Medicinal Chemistry, 1992.[1][2][3]

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions."[1] Synthesis, 1988.[1]

-

hERG Assay Standards: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia."[1] Nature, 2006.[1] [1]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiarrhythmic activity of 2,5-disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CAS 1664-31-9 (4-Nitro-N-[2-(1-piperidinyl)ethyl]benzamide)

This guide provides an in-depth technical analysis of CAS 1664-31-9 , chemically identified as 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide . This compound serves as a critical synthetic intermediate in the development of benzamide-based pharmaceuticals, particularly Class III antiarrhythmic agents (potassium channel blockers) and gastroprokinetic agents .

Executive Summary

CAS 1664-31-9 is a nitro-benzamide derivative featuring a piperidine-ethyl side chain.[1][2] It functions primarily as a "privileged scaffold" intermediate. Its chemical value lies in its modularity: the nitro group (

Key Application Areas:

-

Medicinal Chemistry: Precursor for hERG

channel blockers (Class III antiarrhythmics). -

Drug Design: Intermediate for 5-HT4 receptor agonists (gastrokinetics).

-

Synthetic Organic Chemistry: Building block for functionalized

-aminoalkyl benzamides.

Chemical & Physical Profile

Identification & Physicochemical Properties

The following data consolidates calculated and experimental parameters for CAS 1664-31-9.[3]

| Property | Specification |

| Chemical Name | 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide |

| CAS Number | 1664-31-9 |

| Molecular Formula | |

| Molecular Weight | 277.32 g/mol |

| Structure Description | Para-nitrobenzamide core linked to an ethyl-piperidine moiety. |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~1.6 - 1.9 (Lipophilic, membrane permeable) |

| pKa (Base) | ~9.0 (Piperidine nitrogen) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water. |

| SMILES | C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[O-] |

Structural Analysis

The molecule contains two distinct domains:

-

Electrophilic Domain: The 4-nitrobenzamide ring. The nitro group is electron-withdrawing, deactivating the ring but serving as a precursor to the electron-rich amino group.

-

Basic Domain: The piperidine ring connected via an ethyl linker. This tertiary amine is protonatable at physiological pH, crucial for binding to cation-binding pockets in GPCRs and ion channels (e.g., the pore region of hERG).

Pharmacological Relevance & Mechanism[4]

While CAS 1664-31-9 is an intermediate, its downstream derivatives are biologically active. The primary pharmacological pathway involves the reduction of the nitro group to an amine, followed by functionalization (typically sulfonylation).

Mechanism of Action (Downstream Derivatives)

The derivatives synthesized from this scaffold typically function as Class III Antiarrhythmics .

-

Target:

(Rapidly activating delayed rectifier potassium current) encoded by the hERG gene. -

Mechanism: The protonated piperidine nitrogen binds to aromatic residues (Tyr652, Phe656) within the channel pore, while the benzamide tail extends into the vestibule, blocking potassium efflux and prolonging the cardiac action potential duration (APD).

Pathway Visualization

The following diagram illustrates the synthetic evolution from CAS 1664-31-9 to the active pharmacophore.

Figure 1: Synthetic and pharmacological trajectory of CAS 1664-31-9.

Experimental Methodologies

Synthesis Protocol (CAS 1664-31-9)

This protocol describes the formation of the amide bond, the critical step in generating the scaffold.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)

-

2-(Piperidin-1-yl)ethanamine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(Piperidin-1-yl)ethanamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Work-up: Quench with water (50 mL). Separate the organic layer.[4][5] Wash the organic phase with saturated

(2x) and Brine (1x). -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary to obtain the pale yellow solid.

Downstream Reduction Protocol (Nitro to Amine)

To convert CAS 1664-31-9 into the active amino-precursor.

Method: Catalytic Hydrogenation

-

Dissolve CAS 1664-31-9 (5 mmol) in Ethanol (50 mL).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under Hydrogen atmosphere (

balloon or 30 psi) for 12 hours at RT. -

Filter through Celite to remove catalyst.

-

Evaporate solvent to yield 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide .

Literature & Intellectual Property Context

Research into CAS 1664-31-9 is heavily patent-driven, appearing in filings related to antiarrhythmics and neuroactive ligands.

-

Antiarrhythmic Development: The scaffold is homologous to Sematilide and Dofetilide precursors. The piperidine ring variant is often explored to alter lipophilicity and channel residence time compared to the diethylamine analogs.

-

Neuropharmacology: Similar structures (benzamides with basic side chains) appear in patents for sigma receptor ligands and acetylcholinesterase inhibitors, where the piperidine moiety mimics the choline headgroup.

Experimental Workflow Diagram

Figure 2: Standard operating procedure for the synthesis of the nitro-intermediate.

References

-

PubChem Compound Summary . (2025). 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (CAS 1664-31-9). National Center for Biotechnology Information. Link

-

Google Patents . (2024). Phenyl-sulfamoyl-benzoic acid derivatives as ERAP1 modulators (CN117881657A). (Cites CAS 1664-31-9 as a specific intermediate in the synthesis of benzamide derivatives). Link

- Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of Class III Antiarrhythmics. (General reference for the benzamide-linker-amine pharmacophore).

-

ChemicalBook . (2025).[4] CAS 1664-31-9 Entry and Supplier Data. Link

Sources

- 1. 1664-52-4(N-(2-(Diethylamino)ethyl)-4-nitrobenzamide) | Kuujia.com [kuujia.com]

- 2. 58028-49-2( ) | Kuujia.com [kuujia.com]

- 3. CN110698459A - ä½ä¸ºç£·é ¸äºé ¯é ¶æå¶åç1-è¯åº-2-å¡å¶åºç·åºéè¡çç© - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

Comprehensive Preliminary Toxicity Assessment: 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

Executive Summary: The "Dual-Hazard" Hypothesis

The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide (henceforth NPEB ) represents a classic "high-alert" intermediate in medicinal chemistry. Structurally, it serves as a precursor to Class III antiarrhythmic agents (analogs of procainamide or sotalol) or specific radioligands. However, from a toxicological perspective, it presents a Dual-Hazard Profile that requires immediate stratification before any in vivo efficacy studies.

-

Genotoxicity Hazard (Tier 1): The p-nitrobenzamide moiety is a structural alert for mutagenicity. Metabolic reduction of the nitro group (

) to the hydroxylamine ( -

Cardiotoxicity Hazard (Tier 2): The basic piperidine side chain linked to an aromatic core via an ethyl spacer is a quintessential pharmacophore for hERG potassium channel blockade, posing a risk of QT prolongation and Torsades de Pointes (TdP).

This guide outlines a self-validating assessment framework to quantify these risks.

Structural Deconstruction & In Silico Profiling

Before wet-lab validation, we must establish the physicochemical boundary conditions that drive toxicity.

Physicochemical Properties (Predicted)

-

Molecular Weight: ~277.32 g/mol

-

LogP (Octanol/Water): ~1.8 – 2.2 (Moderate lipophilicity ensures membrane permeability).

-

pKa (Piperidine Nitrogen): ~10.4 (Predominantly protonated at physiological pH 7.4).

-

Implication: The cationic species will drive electrostatic interactions with the hERG channel pore.

-

Structural Alert Mapping

The molecule contains two distinct toxicophores:

| Structural Motif | Associated Toxicity | Mechanism |

| 4-Nitro-phenyl | Genotoxicity / Mutagenicity | Type I Nitro-reduction. The electron-withdrawing nitro group facilitates enzymatic reduction to reactive electrophiles. |

| Piperidine-Ethyl-Amide | Cardiotoxicity (hERG) | The protonated tertiary amine mimics the pharmacophore of potent hERG blockers (e.g., E-4031, Sotalol). |

Tier 1 Assessment: Genotoxicity (The Nitro Flag)

The presence of the nitro group mandates a rigorous assessment of mutagenic potential. Standard Ames tests often yield false negatives for nitro-aromatics if the S9 fraction (metabolic activation system) is not optimized, as standard bacterial strains may lack sufficient nitroreductase activity.

Mechanism of Action: The Nitro-Reduction Pathway

The toxicity is not intrinsic to the parent molecule but to its metabolites. The pathway involves sequential reduction:

-

Nitro (

) -

Nitroso

Hydroxylamine ( -

Hydroxylamine

Amine (

The Hydroxylamine intermediate can undergo esterification (by sulfotransferases) to form a nitrenium ion, a potent DNA alkylating agent.

Visualization: Metabolic Activation Pathway

Figure 1: The metabolic activation pathway of nitro-aromatics. The transition from Hydroxylamine to DNA Adduct is the critical genotoxic event.

Protocol: Optimized Ames Test (OECD 471)

Objective: Detect frameshift or base-pair substitution mutations.

Critical Modification: Use strains over-expressing nitroreductase (e.g., S. typhimurium TA98NR or TA100NR) alongside standard strains to confirm nitro-group dependence.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Concentration Range: 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).

-

Metabolic Activation:

-

+S9 Mix: Rat liver S9 fraction (induced with Aroclor 1254) to simulate mammalian metabolism.

-

-S9 Mix: To detect direct-acting mutagenicity (rare for nitro-compounds, but possible).

-

-

Analysis: A positive result is defined as a dose-dependent increase in revertant colonies

2-fold over background.

Tier 2 Assessment: Cardiotoxicity (The hERG Risk)

The structural similarity of NPEB to Class III antiarrhythmics (which work by blocking potassium channels) makes hERG inhibition a high-probability risk.

The Pharmacophore Match

The hERG channel pore contains two aromatic residues (Tyr652 and Phe656) that engage in

-

Aromatic Head: The 4-nitrobenzene ring (

-stacking). -

Basic Tail: The piperidine nitrogen (cationic interaction).

-

Linker: The ethyl-amide chain (correct spacing).

Visualization: hERG Interaction Logic

Figure 2: Pharmacophore mapping of NPEB against the hERG potassium channel pore, highlighting the risk of QT prolongation.

Protocol: Automated Patch Clamp (hERG Assay)

Objective: Determine the IC50 for hERG tail current inhibition.

-

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG gene (Kv11.1).

-

Setup: Whole-cell patch clamp (manual or automated platforms like QPatch/SyncroPatch).

-

Perfusion:

-

Control: Extracellular solution (Tyrode’s).

-

Test Compound: NPEB at 0.1, 1, 10, and 30 µM.

-

Positive Control: E-4031 (known potent blocker, IC50 ~7 nM).

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2-5s (activates channels).

-

Repolarize to -50 mV (elicits the "tail current").

-

-

Data Output: Calculate % inhibition of tail current amplitude.

-

Threshold: >50% inhibition at 10 µM indicates moderate-to-high risk.

-

Preliminary Toxicity Data Summary (Simulated)

Based on Structure-Activity Relationships (SAR) and literature on nitrobenzamides [1, 2] and piperidine derivatives [3], the following profile is anticipated:

| Assay | Predicted Outcome | Risk Level | Mitigation |

| Ames Test (+S9) | Positive (Strain TA98/TA100) | High | Requires chemical reduction to amine before biological use, or strict containment. |

| hERG Inhibition | IC50 ~ 1 - 10 µM | Moderate | Monitor QT interval in in vivo telemetry; consider structural modification (reduce lipophilicity). |

| Hepatotoxicity | Elevated LFTs | Low-Mod | Nitro-reduction generates oxidative stress; monitor glutathione levels. |

| Skin/Eye Irritation | Irritant | Moderate | Standard PPE (piperidine moiety is caustic). |

Conclusion & Recommendations

The compound 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide poses a significant genotoxic risk due to the nitro-aromatic moiety. This risk is likely mitigated if the compound is an intermediate intended for reduction to the amino-analog. However, the cardiotoxic risk (hERG blockade) is intrinsic to the scaffold (benzamide-linker-piperidine) and may persist even after nitro-reduction.

Go/No-Go Decision Criteria:

-

If used as a drug candidate: The nitro group must be justified (e.g., as a hypoxia-activated prodrug). If not, it should be replaced.

-

If used as an intermediate: Strict purification is required to ensure <10 ppm of the nitro-precursor remains in the final API (Active Pharmaceutical Ingredient) to avoid mutagenic impurities (per ICH M7 guidelines).

References

-

National Toxicology Program (NTP). (1992).[1] Toxicology and Carcinogenesis Studies of 4-Nitrobenzamide. National Institutes of Health.[1] Link

-

Chiu, C. W., et al. (1978). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology. Link

-

U.S. EPA. (2009). Acute Exposure Guideline Levels (AEGLs) for Piperidine. National Center for Biotechnology Information. Link

-

Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Link

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO

Introduction

In the landscape of contemporary drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among the most critical of these are solubility and stability, particularly in the solvents used for high-throughput screening and compound storage. Dimethyl sulfoxide (DMSO) is a near-universal solvent in these applications, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO.

This molecule, possessing a nitroaromatic ring, a benzamide linkage, and a piperidinyl ethyl side chain, presents a unique combination of functional groups that influence its behavior in solution. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the characterization of this and structurally related compounds.

The Central Role of DMSO in Preclinical Research

DMSO's utility in drug discovery is extensive. It is a polar aprotic solvent, highly miscible with water and a broad spectrum of organic solvents, making it an ideal vehicle for creating concentrated stock solutions of test compounds.[1][3] These stock solutions are then typically diluted into aqueous media for biological assays. Consequently, a compound's solubility and stability in DMSO directly impact the accuracy and reliability of screening data.[4][5] Poor solubility can lead to compound precipitation and artificially low estimates of potency, while instability can result in the formation of degradants with off-target activities.

Part 1: Physicochemical Characterization of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

A foundational understanding of the molecule's intrinsic properties is essential to predict its behavior in solution. While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure and data from similar compounds.

Molecular Structure and Estimated Physicochemical Properties

The structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is as follows:

Caption: 2D Structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide.

The table below summarizes the estimated physicochemical properties, which are critical determinants of solubility and stability. These are calculated based on established algorithms and comparison with structurally similar molecules found in databases like PubChem.[6][7][8][9]

| Property | Estimated Value | Implication for Solubility & Stability |

| Molecular Weight | ~292.33 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| XLogP3 | ~1.8 - 2.7 | This value suggests moderate lipophilicity, which generally favors solubility in organic solvents like DMSO over aqueous media. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The presence of a hydrogen bond donor can enhance interactions with polar aprotic solvents. |

| Hydrogen Bond Acceptors | 5 (Nitro O, Amide O, Piperidine N) | Multiple hydrogen bond acceptors can improve solvation in DMSO. |

| Rotatable Bonds | ~4 | A higher number of rotatable bonds provides conformational flexibility, which can influence crystal lattice energy and thus solubility. |

| Topological Polar Surface Area (TPSA) | ~104 Ų | A larger TPSA is generally associated with lower cell permeability but can indicate good interactions with polar solvents. |

Part 2: A Practical Guide to Solubility Assessment in DMSO

Determining the solubility of a compound in DMSO is not a single measurement but rather a characterization of its behavior under different conditions. The two most relevant types of solubility for drug discovery are thermodynamic and kinetic.

Thermodynamic Solubility: The Equilibrium State

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a fundamental property of the compound in a given solvent system. The shake-flask method is the gold standard for its determination.[10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess of solid 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide to a known volume of anhydrous DMSO in a glass vial. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11]

Kinetic Solubility: Relevance to High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is diluted into an aqueous buffer. This is often more relevant to the conditions of a biological assay.[12] Nephelometry, which measures light scattering from suspended particles, is a rapid and efficient method for this assessment.[13]

Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering of each well using a plate-based nephelometer.

-

Data Analysis: Plot the nephelometry units against the compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: A Framework for Stability Evaluation in DMSO

The stability of a compound in its DMSO stock solution is critical for maintaining the integrity of a screening library. Degradation can occur over time due to factors such as temperature, light, and the presence of water.

Designing a Comprehensive Stability Study

A well-designed stability study should evaluate the compound's integrity under various storage conditions.

| Parameter | Conditions | Rationale |

| Temperature | 4°C, Room Temperature, 37°C | To simulate refrigerated storage, benchtop use, and physiological temperatures. |

| Time Points | 0, 24h, 48h, 1 week, 1 month | To assess both short-term and long-term stability. |

| Concentration | 1 mM, 10 mM | To determine if stability is concentration-dependent. |

| Light Exposure | Protected from light vs. Ambient light | To assess for photodegradation. |

| Water Content | Anhydrous DMSO vs. DMSO with 10% water | To mimic conditions of "wet" DMSO, which can occur with repeated use.[14] |

Protocol: DMSO Stability Assessment

-

Sample Preparation: Prepare solutions of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO under the conditions outlined in the study design table.

-

Storage: Store the samples under the specified temperature and light conditions.

-

Sampling: At each time point, retrieve an aliquot from each sample.

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from any potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A common threshold for stability is ≥90% of the parent compound remaining.

Potential Degradation Pathways

The chemical structure of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide suggests two primary potential degradation pathways:

-

Reduction of the Nitro Group: The nitroaromatic moiety is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding aniline.[15][16] This is a common metabolic pathway for nitroaromatic compounds and can also occur chemically.[17][18][19]

-

Hydrolysis of the Amide Bond: The benzamide linkage can undergo hydrolysis, particularly in the presence of water and at non-neutral pH, to yield 4-nitrobenzoic acid and N-(2-(piperidin-1-yl)ethan-1-amine).

Caption: Potential Degradation Pathways.

For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

Conclusion

The solubility and stability of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in DMSO are critical parameters that dictate its utility in drug discovery and development. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed protocols for thermodynamic and kinetic solubility, alongside a robust stability testing plan, researchers can generate the high-quality data necessary to make informed decisions about the progression of this and other lead compounds. Adherence to these principles of scientific integrity and thorough characterization will ultimately enhance the reliability of screening campaigns and contribute to the successful identification of novel therapeutics.

References

-

Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

-

Kozik, V. V., et al. (2019). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Modeling, 59(9), 3945-3955. [Link]

-

Semenov, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3195. [Link]

-

PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-ethyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

PubChem. (n.d.). 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide. National Center for Biotechnology Information. [Link]

-

Nishino, S. F., & Spain, J. C. (2002). Biodegradation of Nitroaromatic Compounds and Explosives. In: Spain, J.C., Hughes, J.B., Knackmuss, H.J. (eds) Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers. [Link]

-

ResearchGate. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

-

National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

National Center for Biotechnology Information. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

-

ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. [Link]

-

PubChem. (n.d.). 2-Amino-5-nitro-N-[2-(1-piperidyl)ethyl]benzamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Bacterial Pathways for Degradation of Nitroaromatics. [Link]

-

Purdue University. (2016). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

-

MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Defense Technical Information Center. (2001). Biodegradation and Transformation of Nitroaromatic Compounds. [Link]

-

Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

-

PubMed. (2005). Biodegradation of nitroaromatic pollutants: from pathways to remediation. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. reachever.com [reachever.com]

- 3. acs.org [acs.org]

- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | C16H11ClN4O5S2 | CID 2287791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | C14H19ClN2O | CID 5235615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-nitro-N-[2-(1-piperidyl)ethyl]benzamide | C14H20N4O3 | CID 62159880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cswab.org [cswab.org]

- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group in Benzamide Bioactivity: A Technical Guide to the "Warhead" vs. "Toxicophore" Dilemma

Executive Summary

The nitro group (

This guide analyzes the functional role of the nitro group in benzamide derivatives, moving beyond basic SAR to explore its mechanistic utility as a bioreductive warhead (e.g., in anti-tubercular DprE1 inhibitors) and a hypoxia-activated trigger in oncology.[1] It provides actionable protocols for assessing nitroreduction stability and strategies for bioisosteric replacement.

Part 1: Physicochemical & Electronic Modulation

The nitro group is a strong electron-withdrawing group (EWG) that fundamentally alters the benzamide pharmacophore.[1][2] Its inclusion is rarely passive; it drives binding affinity through two primary mechanisms:

-

Acidity Modulation: By withdrawing electron density from the benzene ring, an ortho or para nitro group significantly increases the acidity of the amide proton (

reduction). This enhances the hydrogen bond donor (HBD) capability of the amide nitrogen, strengthening interactions with target receptor carbonyls or aspartate/glutamate residues. -

-Hole Interactions: The electron-deficient nitrogen of the nitro group creates a localized positive electrostatic potential (a "

Comparative Electronic Profiling

The following table contrasts the nitro group with common isosteres used to modulate benzamide electronics.

| Substituent | Hammett | Hammett | Lipophilicity ( | Bioactivity Impact |

| 0.78 | 0.71 | -0.28 | Maximal EWG effect; high metabolic liability (reduction). | |

| 0.66 | 0.56 | -0.57 | Strong EWG; metabolically robust but lacks | |

| 0.54 | 0.43 | 0.88 | Moderate EWG; increases lipophilicity significantly. | |

| 0.72 | 0.60 | -1.63 | High polarity; poor membrane permeability compared to nitro. |

Part 2: The Pharmacodynamic Interface (Mechanism of Action)

The "Suicide" Warhead: Covalent Inhibition of DprE1

One of the most sophisticated uses of the nitro group in benzamides is found in anti-tubercular agents (e.g., nitrobenzothiazinones and N-alkyl nitrobenzamides).[3] Here, the nitro group is not merely a binding element but a prodrug warhead .

Mechanism:

-

Recognition: The nitrobenzamide binds to the active site of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase).[4][5]

-

Bioactivation: The enzyme's FAD cofactor reduces the nitro group (

) to a nitroso intermediate ( -

Covalent Capture: The electrophilic nitroso species reacts instantly with the thiol of Cys387 , forming a semimercaptal adduct. This irreversibly inhibits the enzyme, blocking cell wall arabinan synthesis.[7]

Figure 1: Mechanism of suicide inhibition by nitro-benzamides in Mycobacterium tuberculosis DprE1.[4]

Hypoxia-Activated Prodrugs (HAPs)

In oncology, nitrobenzamides utilize the "futile cycle" to target hypoxic tumor cores.

-

Normoxia: One-electron reduction creates a nitro radical anion. Oxygen rapidly re-oxidizes this back to the parent compound (futile cycle), preventing toxicity in healthy tissue.

-

Hypoxia: The lack of oxygen allows the reduction to proceed to the hydroxylamine/amine, which triggers DNA cross-linking or releases a cytotoxic effector.

Part 3: Metabolic Liability & Toxicology

The primary risk of incorporating a nitro group is its metabolic instability. The reduction pathway, catalyzed by cytosolic nitroreductases and CYP450s, generates reactive intermediates responsible for Ames positive results (mutagenicity).

The Reduction Cascade

The transition from Nitro

Figure 2: The metabolic reduction cascade.[8] Red nodes indicate toxic/reactive intermediates responsible for mutagenicity.

Part 4: Experimental Protocols

Protocol 1: Microsomal Nitroreduction Stability Assay

To determine if your benzamide lead is a substrate for rapid metabolic clearance or activation.

Materials:

-

Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

-

Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Methodology:

-

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add 1 µL of Test Compound (final conc. 1 µM) to 199 µL of microsomal suspension. Incubate at 37°C for 5 mins.

-

Initiation: Add 50 µL of NADPH regenerating system.

-

Control: Run a parallel arm without NADPH to rule out chemical instability.

-

Hypoxia Arm: For HAP testing, seal the plate in a nitrogen-purged glovebox or use enzymatic oxygen scavengers (protocatechuic acid/protocatechuate 3,4-dioxygenase).

-

-

Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor both the depletion of the Parent (Nitro) and the appearance of the Amine metabolite (+30 Da mass shift usually, but -O2/+H2 results in -14 Da net change from Nitro to Amine).

Interpretation:

-

High Intrinsic Clearance (

): Indicates rapid reduction. If the amine is inactive, the nitro group is a liability. -

Amine Formation: Confirm identity using authentic amino-benzamide standards.

Part 5: Bioisosteric Replacement Strategies

When the nitro group poses unacceptable toxicity (Ames positive) or solubility issues, the following replacements are validated for benzamides:

-

Trifluoromethyl (

):-

Why: Retains EWG character and metabolic stability.

-

Trade-off: Increases lipophilicity (LogP), potentially lowering solubility.

-

-

Cyano (

):-

Why: Similar linear geometry and EWG strength. Less prone to metabolic reduction.

-

Trade-off: Loses the "

-hole" stacking capability.

-

-

Methylsulfonyl (

):-

Why: Strong EWG, high polarity (lowers LogP).

-

Trade-off: Can reduce membrane permeability due to high polarity.

-

References

-

Mechanism of DprE1 Inhibition: Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis." Journal of the American Chemical Society.

-

Nitroreduction & Toxicity: Nepali, K., et al. (2019). "Nitro-Group-Containing Drugs."[4][5][6][9][10][11][12][13][14] Journal of Medicinal Chemistry.

-

Hypoxia-Activated Prodrugs: Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer.

-

Benzamide Bioisosteres: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry. Found in over twenty distinct drug classes and thousands of bioactive compounds, its structural versatility allows it to serve as a core connector, a pharmacophore element, or a physicochemical modulator. However, its widespread utility comes with significant challenges, particularly regarding hERG channel blockade and metabolic stability. This guide provides a technical deep-dive into the piperidine moiety, offering actionable strategies for its deployment in drug design, protocols for mitigating its liabilities, and cutting-edge synthetic methodologies.

The Physicochemical Core: Conformation and Basicity

Conformational Analysis

Unlike its aromatic counterpart pyridine, piperidine exists primarily in a chair conformation, similar to cyclohexane. This 3D architecture is critical for its function as a scaffold.

-

Chair Preference: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

-

Equatorial Preference: Substituents at the C2, C3, and C4 positions generally prefer the equatorial orientation to avoid 1,3-diaxial interactions (A-values).

-

Nitrogen Inversion: The nitrogen lone pair undergoes rapid pyramidal inversion ($ \Delta G^\ddagger \approx 6.1 $ kcal/mol), but in N-substituted piperidines, the substituent often prefers the equatorial position to minimize steric clash, though this can be influenced by the "anomeric effect" if electronegative groups are adjacent.

The Basicity Challenge

The secondary amine of piperidine is highly basic ($ pK_a \approx 11.22 $). This property is a double-edged sword in drug design:

-

Pro: At physiological pH (7.4), the nitrogen is almost exclusively protonated (>99.9%). This positive charge allows for critical salt-bridge interactions with anionic residues (Asp/Glu) in target proteins (e.g., GPCRs).

-

Con: High basicity correlates with poor membrane permeability (low $ LogD_{7.4} $) and high affinity for the hERG potassium channel (cardiotoxicity risk).

Table 1: Impact of Substitution on Piperidine Basicity

| Compound | Structure Description | Approx. $ pK_a $ | Effect |

|---|---|---|---|

| Piperidine | Unsubstituted | 11.2 | High basicity; potential permeability issues. |

| N-Methylpiperidine | Tertiary amine | 10.1 | Slight reduction; improved lipophilicity. |

| 4-Fluoropiperidine | Electron-withdrawing group (EWG) | ~9.5 | Inductive effect lowers $ pK_a $; reduces cation-pi potential. |

| 4,4-Difluoropiperidine | Gem-difluoro | ~8.4 | Significant $ pK_a $ reduction; improved metabolic stability. |

| Morpholine | O-atom bioisostere | 8.3 | Common strategy to lower basicity while retaining shape. |

| N-Arylpiperidine | Aniline-like | 4.0 - 5.0 | Drastic reduction; loss of protonation at pH 7.4. |

Strategic Application: Mechanism of Action

GPCRs: The Ionic Lock

In aminergic GPCRs (Dopamine, Serotonin, Opioid receptors), the protonated nitrogen of the piperidine ring frequently serves as the primary anchor. It forms an ionic bond with a conserved Aspartate residue in Transmembrane Helix 3 (TM3) (e.g., Asp3.32).

-

Example: In Fentanyl and Risperidone , the piperidine nitrogen is essential for this high-affinity interaction.

Kinases: Solvent Front Interactions

In kinase inhibitors, piperidine moieties are often positioned to extend into the solvent-exposed region. Here, they improve solubility and can form hydrogen bonds with the hinge region or specific water networks.

-

Example: Palbociclib (CDK4/6 inhibitor) utilizes a piperazine (piperidine analog) to modulate physicochemical properties and solvent interaction.

Visualization: The Pharmacophore Map

The following diagram illustrates the dual role of the piperidine scaffold in a hypothetical GPCR binding pocket.

Caption: Pharmacophore mapping of the protonated piperidine moiety within a GPCR binding pocket, highlighting the critical ionic lock and auxiliary interactions.

Safety & Toxicology: The hERG Liability

One of the most significant risks associated with piperidine-containing drugs is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Mechanism of Blockade

The hERG channel pore is lined with aromatic residues, specifically Tyr652 and Phe656 .

-

Cation-Pi Interaction: The protonated nitrogen of the piperidine interacts strongly with the pi-electron cloud of Tyr652.

-

Hydrophobic Stacking: The hydrophobic carbon frame of the piperidine ring (and attached substituents) engages in pi-stacking or hydrophobic interactions with Phe656.

Protocol: Strategic hERG Mitigation Workflow

Objective: Reduce hERG affinity ($ IC_{50} > 10 \mu M $) while maintaining target potency.

Step 1: Basicity Modulation (The $ pK_a $ Knob)

-

Rationale: Reducing the $ pK_a $ below ~8.5 reduces the fraction of protonated species at physiological pH, weakening the cation-pi interaction with Tyr652.

-

Action: Introduce electron-withdrawing groups (EWGs) adjacent to the nitrogen.

-

Tactic: Add a Fluorine atom at C3 or C4.

-

Tactic: Convert to a morpholine or piperazine (if tolerated).

-

Step 2: Lipophilicity Reduction (The LogP Knob)

-

Rationale: hERG binding is driven by hydrophobicity. Lowering LogP reduces non-specific binding.

-

Action: Introduce polar groups or heteroatoms.

-

Tactic: Add a hydroxyl group or replace a phenyl ring with a pyridine/pyrimidine.

-

Step 3: Zwitterion Strategy

-

Rationale: Introducing a negatively charged group (carboxylate) neutralizes the net charge and creates electrostatic repulsion with the channel pore.

-

Action: Append a carboxylic acid moiety (e.g., Fexofenadine vs. Terfenadine).

Step 4: Conformational Restriction

-

Rationale: The hERG pore is promiscuous but requires specific induced-fit conformations. Rigidifying the scaffold can prevent the molecule from adopting the hERG-binding pose.

-

Action: Bridge the piperidine ring (e.g., azabicycloheptane) or fuse it to an aromatic system.

Caption: Decision tree for mitigating hERG toxicity in piperidine-based lead compounds.

Synthetic Innovations: Accessing New Chemical Space

Traditionally, substituted piperidines were accessed via the hydrogenation of pyridines (often requiring high pressure and yielding cis/trans mixtures) or nucleophilic substitution. However, modern drug discovery demands precise, 3D-functionalized scaffolds.

Emerging Methodology: Biocatalytic C-H Oxidation + Cross-Coupling

A groundbreaking 2024 study (Science) introduced a modular approach to functionalize the inert C(sp3)-H bonds of piperidines.

Protocol Overview:

-

Biocatalytic Oxidation: Use engineered enzymes (hydroxylases) to selectively install a hydroxyl group at a specific position (C2, C3, or C4) of the piperidine ring. This overcomes the lack of "chemical handles" on the saturated ring.

-

Activation: Convert the hydroxyl group to an active ester or halide.

-

Radical Cross-Coupling: Employ Nickel (Ni) electrocatalysis or photoredox catalysis to couple the activated piperidine with diverse aryl or alkyl halides.

Advantages:

-

Stereocontrol: Enzymes provide perfect enantioselectivity.

-

Modularity: Allows "late-stage functionalization" of the piperidine core, enabling the rapid generation of SAR libraries without de novo synthesis.

Caption: Modular synthesis workflow combining biocatalysis and radical cross-coupling for piperidine functionalization (Adapted from Science 2024).[1]

Case Study: Optimization of Akt Inhibitor E22

Context: The development of Akt inhibitors for cancer therapy is often plagued by hERG toxicity due to the necessity of a basic amine for kinase binding. Challenge: Lead compound A12 (a 3,4-disubstituted piperidine) showed potent antitumor activity but significant hERG blockade.[2][3] Solution (Compound E22):

-

Conformational Restriction: The researchers utilized a 3,4,6-trisubstituted piperidine scaffold.[2][4]

-

Structural Lock: The addition of the substituent at C6 locked the piperidine into a specific chair conformation that favored binding to the Akt kinase domain (on-target) while disrupting the induced-fit binding required for the hERG channel (off-target).

-

Result: Compound E22 demonstrated superior potency, reduced hERG blockade ($ IC_{50} $ shift from dangerous to safe), and >90% tumor growth inhibition in xenograft models.[2][4]

Key Takeaway: The piperidine scaffold is not a static ring; its 3D conformational landscape can be manipulated via substitution patterns to divorce on-target efficacy from off-target toxicity.

References

-

Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 2024.[1][5][6][7][8] [5]

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry, 2019.[2][4] [3]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022.

-

Insights into the Molecular Mechanism of hERG1 Channel Activation and Blockade by Drugs. International Journal of Molecular Sciences, 2017.

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 2009.[9]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

- 8. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Quantitative Determination of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in Biological Matrices

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precise Quantification

The development of novel therapeutic agents necessitates robust and reliable analytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a molecule of interest in contemporary drug discovery, and understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount to advancing its clinical development. Accurate quantification of this compound in biological samples such as plasma, serum, and urine is the cornerstone of these investigations, providing critical data for dose-response assessments, toxicity studies, and overall safety and efficacy evaluation.

This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide in biological matrices. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for sample preparation and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and outline a rigorous validation strategy compliant with major regulatory guidelines. This application note is designed to be a practical resource, empowering researchers to generate high-quality, reproducible data.

Physicochemical Landscape of the Analyte

Structure:

Table 1: Estimated Physicochemical Properties of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide

| Property | Estimated Value | Rationale and Implications for Analysis |

| Molecular Formula | C₁₄H₁₉N₃O₃ | |

| Molecular Weight | ~293.32 g/mol | |

| pKa (most basic) | ~8.5 - 9.5 | The piperidine nitrogen is expected to be the most basic center, readily protonated at physiological pH. This is a critical parameter for developing effective sample preparation strategies, particularly for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |

| logP | ~2.0 - 3.0 | This estimated octanol-water partition coefficient suggests moderate lipophilicity. This property influences the choice of extraction solvents for LLE and the type of stationary phase for SPE and HPLC, indicating that reversed-phase chromatography would be a suitable approach. |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and acetonitrile. | This dictates the choice of solvents for stock solutions, and sample reconstitution after extraction. |

Disclaimer: These values are estimations and should be experimentally verified during method development.

Analytical Strategy: The Power of LC-MS/MS

For the quantification of small molecules in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as the gold standard. Its unparalleled selectivity, sensitivity, and wide dynamic range make it the ideal platform for this application. The chromatographic separation provided by HPLC resolves the analyte from endogenous matrix components, while the mass spectrometer offers highly specific detection and quantification.

Sample Preparation: Isolating the Target

The complexity of biological matrices necessitates a robust sample preparation strategy to remove proteins and other interfering substances that can compromise the analytical results through matrix effects or by fouling the analytical instrumentation. We present three commonly employed and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Workflow for Sample Preparation

Caption: General workflow for biological sample preparation.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[3] It is often the first approach attempted due to its simplicity.

Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample to disrupt the solvation of proteins, causing them to precipitate out of solution.

Step-by-Step Protocol:

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition and inject into the LC-MS/MS system.

Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and can result in a cleaner extract.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte into an immiscible organic solvent.[4]

Principle: The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Step-by-Step Protocol:

-

To 100 µL of plasma/serum sample in a glass tube, add the internal standard.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the piperidine nitrogen of the analyte (pH > 10).

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

-

Vortex for 5 minutes to ensure thorough mixing and partitioning.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

Causality: Adjusting the pH to above the pKa of the analyte neutralizes its charge, making it more soluble in the organic solvent and thus enhancing extraction efficiency.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most comprehensive sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[5]